3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide
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Overview
Description
3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide is a compound that belongs to the class of benzisothiazoles. Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to an isothiazole ring. These compounds are known for their diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties .
Preparation Methods
The synthesis of 3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide typically involves the reaction of 4-methylbenzyl chloride with benzo[d]isothiazole 1,1-dioxide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiols or sulfides.
Scientific Research Applications
3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antibacterial and antifungal properties, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its biological activities, including anticancer properties.
Mechanism of Action
The mechanism of action of 3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell pathways, resulting in anticancer effects .
Comparison with Similar Compounds
3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide can be compared with other benzisothiazole derivatives such as:
3-Methylbenzo[d]isothiazole 1,1-dioxide: Similar structure but lacks the 4-methylbenzylthio group, resulting in different biological activities.
2-Aminobenzenethiol derivatives: These compounds also exhibit diverse biological activities but have different structural features and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c1-11-6-8-12(9-7-11)10-19-15-13-4-2-3-5-14(13)20(17,18)16-15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGJDJFVHDMVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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